

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide molecular structure and weight

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Compound of Interest

Compound Name: 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

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An In-Depth Technical Guide to **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide**: Structure, Properties, and Synthesis

Abstract

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine core, a metabolically robust trifluoroethoxy group, and a versatile carbothioamide functional group, positions it as a valuable building block for the synthesis of novel therapeutic agents. The trifluoroethoxy moiety is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the carbothioamide group, a bioisostere of the common amide bond, offers unique hydrogen bonding capabilities and chemical reactivity. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical properties, a detailed, rationalized synthetic protocol, and a discussion of its potential applications, grounded in the broader context of pyridine-based therapeutics.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and physical characteristics of **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide** is fundamental to its application in research and

development.

Molecular Structure

The compound consists of a central pyridine ring. A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is attached at the 6-position, and a carbothioamide (thioamide) group (-C(=S)NH₂) is substituted at the 3-position.

Caption: 2D Molecular Structure of the title compound.

Chemical Identifiers

Key identifiers for **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide** are summarized below for unambiguous reference.

Identifier	Value	Source
CAS Number	175277-59-5	[1] [2] [3]
Molecular Formula	C ₈ H ₇ F ₃ N ₂ OS	[1] [2] [3]
Molecular Weight	236.22 g/mol	[1]

Physicochemical Data

The known physical and chemical properties are crucial for handling, storage, and experimental design.

Property	Value	Source
Appearance	Yellow crystalline solid	[3]
Melting Point	120-123 °C	[1] [3]
MDL Number	MFCD00277205	[1]

Proposed Synthesis and Characterization

While multiple synthetic routes may be conceived, a robust and logical two-step pathway is proposed here, starting from a commercially available precursor. This approach is designed for efficiency and amenability to standard laboratory equipment.

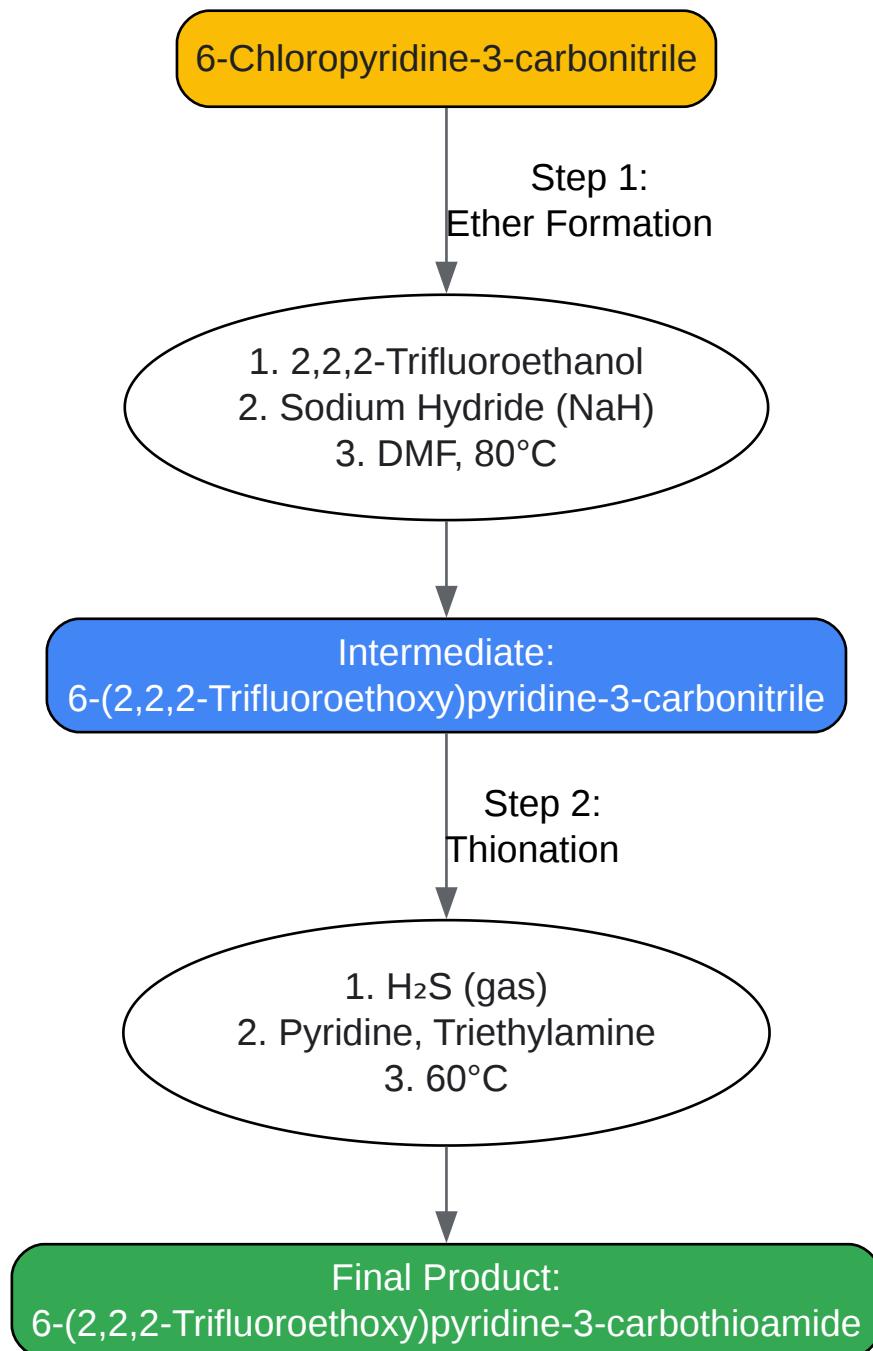
Rationale for Synthetic Strategy

The synthesis is logically divided into two primary transformations:

- Nucleophilic Aromatic Substitution (S_NAr): Formation of the trifluoroethoxy ether bond by displacing a halide on the pyridine ring. This is a well-established method for constructing aryl ethers.
- Thionation: Conversion of a nitrile precursor into the target carbothioamide. This transformation can be achieved reliably using hydrogen sulfide.

This strategy is advantageous as it utilizes a stable nitrile intermediate that is readily purified before conversion to the final product.

Experimental Workflow Diagram



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Caption: Proposed two-step synthesis workflow.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile

- Expertise & Rationale: This step employs a classic S_nAr reaction. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the 2,2,2-trifluoroethanol, forming the corresponding sodium trifluoroethoxide in situ. This alkoxide is a potent nucleophile that readily displaces the chloride at the electron-deficient 6-position of the pyridine ring. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the S_nAr mechanism.
- Protocol:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 g of starting material).
 - Add 2,2,2-trifluoroethanol (1.2 equivalents) to the solvent.
 - Cool the solution to 0 °C using an ice bath.
 - Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C.
 - Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) to the flask.
 - Warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
 - Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
 - Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Synthesis of **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide**

- Expertise & Rationale: This step converts the nitrile functional group to a thioamide. The use of hydrogen sulfide gas in a basic organic solvent system (pyridine/triethylamine) is a

standard method for this transformation. Triethylamine acts as a base to activate the H₂S, forming a hydrosulfide anion which is the active nucleophile that attacks the nitrile carbon.

- Protocol:

- Dissolve the 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile intermediate (1.0 equivalent) in a mixture of pyridine and triethylamine (3:1 v/v).
- Warm the solution to 60 °C.
- Bubble hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate for 2-4 hours. Caution: H₂S is highly toxic and malodorous. This procedure must be performed in a well-ventilated fume hood.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S.
- Concentrate the reaction mixture under reduced pressure to remove the solvents.
- Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
- Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the purified **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide**.

Characterization and Quality Control (Trustworthiness)

To ensure the identity and purity of the synthesized compound, a self-validating system of analytical checks is required:

- ¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the presence of the trifluoroethoxy group.

- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- Melting Point Analysis: To compare with the literature value and assess purity. A sharp melting range indicates high purity.[1][3]
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically >95%).

Applications in Drug Discovery and Research

The title compound is not an end-product drug but rather a strategic building block. The interest in this scaffold is driven by the proven success of related pyridine carboxamide and carbothioamide derivatives in drug development.[4]

- Kinase Inhibition: The pyridine core is a privileged scaffold in kinase inhibitor design. Substituted pyridine carboxamides have been developed as potent allosteric SHP2 inhibitors[5] and RAF inhibitors for treating RAS mutant cancers.[6] The specific substitution pattern of the title compound makes it a candidate for library synthesis targeting various kinases.
- Anticancer Agents: Carbothioamide-based compounds have demonstrated significant potential as anticancer agents.[7] Pyrazoline derivatives containing this moiety have been shown to induce apoptosis in cancer cell lines.[7] Furthermore, related purine carboxamides have been explored as selective anti-lung cancer agents.[8]
- Metabolic Stability: The trifluoromethyl group is a key feature used by medicinal chemists to block sites of metabolism. The 2,2,2-trifluoroethoxy group is exceptionally stable and can protect the ether linkage from oxidative metabolism, potentially improving the pharmacokinetic profile of derivative compounds.

Safety and Handling

Based on available safety data, **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide** should be handled with appropriate care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

- Signal Word: Warning.[1][3]
- Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] It is recommended to handle this compound in a chemical fume hood using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its combination of a fluorinated ether, a pyridine scaffold, and a thioamide functional group provides a rich platform for generating diverse libraries of new chemical entities. The detailed physicochemical data and the robust synthetic protocol outlined in this guide provide researchers with the foundational knowledge required to confidently incorporate this valuable building block into their drug discovery programs.

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